

# LCB18-055: A Technical Overview of a Novel β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

LCB18-055, also known as **GT-055**, is a novel, broad-spectrum diazabicyclooctane  $\beta$ -lactamase inhibitor discovered and developed by LegoChem Biosciences. It is designed to be co-administered with  $\beta$ -lactam antibiotics to combat bacterial resistance, particularly in Gramnegative pathogens. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of LCB18-055, with a focus on its synergistic activity with the siderophore cephalosporin, GT-1 (LCB10-0200).

# **Discovery and Development**

LegoChem Biosciences initiated a research program to develop a novel β-lactamase inhibitor following the termination of a collaboration with AstraZeneca on an antibiotic project. This effort led to the discovery of LCB18-055.[1] Subsequently, LegoChem Biosciences entered into a partnership with Geom Therapeutics to advance the clinical development of LCB18-055 in combination with GT-1 for the treatment of multidrug-resistant Gram-negative infections.[2]

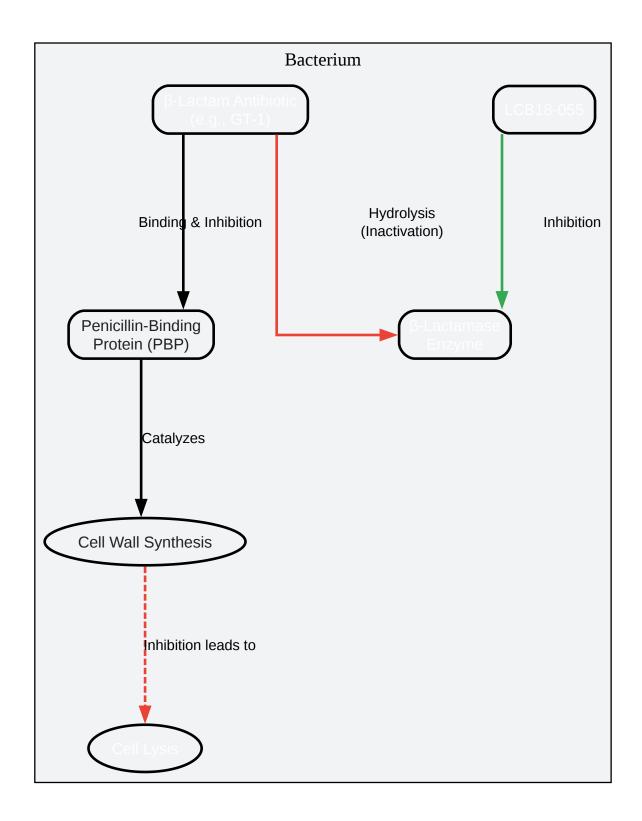
A Phase 1 clinical trial for the combination of GT-1 and **GT-055** was initiated; however, the trial, which enrolled eight participants, was terminated due to unspecified safety concerns, reportedly related to hepatotoxicity.[3] Further details on the specific nature of the adverse events have not been publicly disclosed.



#### **Mechanism of Action**

LCB18-055 functions as a  $\beta$ -lactamase inhibitor.  $\beta$ -lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the  $\beta$ -lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. LCB18-055 binds to the active site of these enzymes, preventing them from degrading the co-administered  $\beta$ -lactam antibiotic. This allows the partner antibiotic, such as GT-1, to exert its antibacterial activity against the pathogen.[4][5][6] The general mechanism involves the formation of a stable acyl-enzyme intermediate, which effectively sequesters the  $\beta$ -lactamase.[6]





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Mechanism of action of LCB18-055 with a  $\beta$ -lactam antibiotic.



# Preclinical Data In Vitro Activity

The primary partner antibiotic for LCB18-055 is GT-1 (LCB10-0200), a novel siderophore cephalosporin. This "Trojan Horse" strategy utilizes the bacterium's iron uptake systems to facilitate entry of the antibiotic.[7] The combination of GT-1 and **GT-055** has demonstrated potent in vitro activity against a range of Gram-negative pathogens, including multidrugresistant (MDR) strains.

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of GT-1 and GT-1/GT-055 against Gram-Negative Clinical Isolates[7]

Organism	Antimicrobial Agent	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)
E. coli (n=200)	GT-1	1	16
GT-1/GT-055 (1:1)	0.5	2	
K. pneumoniae (n=200)	GT-1	2	16
GT-1/GT-055 (1:1)	1	2	
Other Enterobacteriaceae (n=200)	GT-1	1	>32
GT-1/GT-055 (1:1)	0.5	2	
P. aeruginosa (n=200)	GT-1	0.25	1
GT-1/GT-055 (1:1)	0.25	1	
A. baumannii (n=200)	GT-1	2	8
GT-1/GT-055 (1:1)	2	8	



Table 2: In Vitro Activity of GT-1/**GT-055** against Characterized Resistant E. coli and K. pneumoniae Strains[8]

Bacterial Strain (Resistance Mechanism)	GT-1 MIC (µg/mL)	GT-1/GT-055 (4 μg/mL) MIC (μg/mL)
E. coli (CTX-M-15, CTX-M-27, CTX-M-65)	4 - 32	≤0.12
E. coli (Carbapenemase- producing)	≤0.25	≤0.12
K. pneumoniae (ESBL- and Carbapenemase-producing)	≤2	Enhanced Activity

## In Vivo Activity

In a murine infection model using Yersinia pestis, the causative agent of plague, the combination of GT-1/**GT-055** demonstrated efficacy at least equivalent to the comparator antibiotic, ciprofloxacin.[9][10] Specific quantitative data from this in vivo study, such as bacterial load reduction or survival rates, are not detailed in the available literature.

## **Experimental Protocols**

Detailed experimental protocols for the discovery and preclinical evaluation of LCB18-055 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed.

### In Vitro Susceptibility Testing

- Method: Minimal Inhibitory Concentrations (MICs) were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
- Media: Cation-adjusted Mueller Hinton Broth (CAMHB) was used for testing. For the siderophore cephalosporin GT-1, iron-depleted CAMHB was also utilized to assess the impact of iron concentration on its activity.[7]

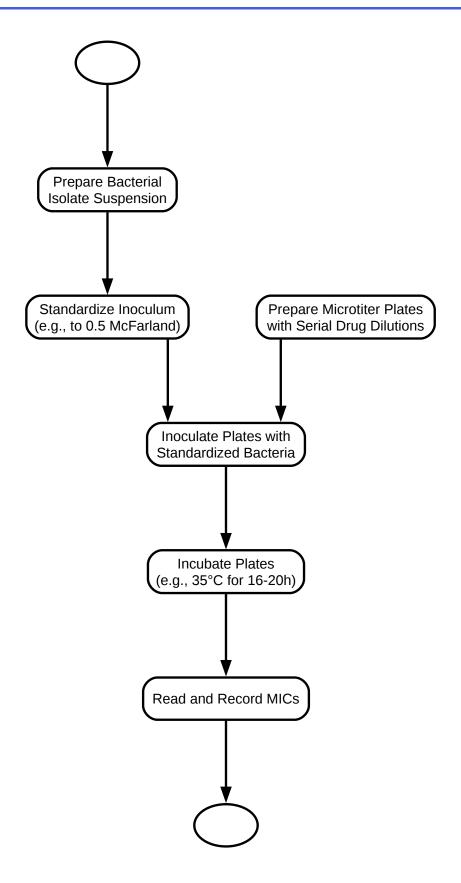






- Inoculum: Bacterial isolates were grown to a standardized density before being added to the microtiter plates.
- Drug Concentrations: A serial dilution of the antimicrobial agents was prepared in the microtiter plates.
- Incubation: Plates were incubated at a specified temperature and duration, typically 16-20 hours at 35°C.
- Endpoint Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[7]





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General workflow for in vitro susceptibility testing.



#### Conclusion

LCB18-055 is a promising  $\beta$ -lactamase inhibitor with demonstrated in vitro synergy with the siderophore cephalosporin GT-1 against a broad spectrum of clinically relevant Gram-negative bacteria, including multidrug-resistant strains. While early clinical development was halted due to safety concerns, the preclinical data highlight the potential of this combination therapy to address the growing threat of antimicrobial resistance. Further investigation and potentially the development of analogs with an improved safety profile may warrant consideration.

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